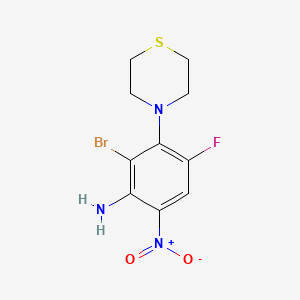
2-bromo-4-fluoro-6-nitro-3-(4-thiomorpholinyl)aniline
Übersicht
Beschreibung
2-bromo-4-fluoro-6-nitro-3-(4-thiomorpholinyl)aniline is a chemical compound with the molecular formula C11H11BrFNNaO2S. It is commonly used in scientific research as a tool for studying biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 2-bromo-4-fluoro-6-nitro-3-(4-thiomorpholinyl)aniline involves the binding of the compound to the active site of the target enzyme, thereby inhibiting its activity. This binding is reversible and can be modulated by changes in the concentration of the compound and the enzyme. The exact mechanism of inhibition may vary depending on the specific enzyme being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-4-fluoro-6-nitro-3-(4-thiomorpholinyl)aniline are dependent on the specific enzyme being targeted. In general, inhibition of protein kinases and phosphatases can lead to alterations in cell signaling and regulation, which can affect a wide range of cellular processes. These effects may include changes in cell growth, differentiation, and apoptosis, as well as alterations in intracellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-bromo-4-fluoro-6-nitro-3-(4-thiomorpholinyl)aniline in lab experiments include its high potency and specificity for certain enzymes, as well as its reversible binding and modulability. These properties make it a useful tool for studying the effects of specific enzymes on cellular processes. However, the compound may have limitations in terms of its solubility and stability, as well as its potential toxicity at high concentrations.
Zukünftige Richtungen
For research on 2-bromo-4-fluoro-6-nitro-3-(4-thiomorpholinyl)aniline may include further optimization of the synthesis method to improve yield and purity, as well as the development of new derivatives with enhanced properties. Additionally, research may focus on the identification of new target enzymes and the elucidation of their roles in cellular processes. Finally, the compound may be used in the development of new therapeutic agents for the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 2-bromo-4-fluoro-6-nitro-3-(4-thiomorpholinyl)aniline is a useful tool for studying various biochemical and physiological processes in scientific research. Its high potency and specificity for certain enzymes make it a valuable tool for studying the effects of these enzymes on cellular processes. Further research may lead to the development of new derivatives with enhanced properties and the identification of new target enzymes for study.
Wissenschaftliche Forschungsanwendungen
2-bromo-4-fluoro-6-nitro-3-(4-thiomorpholinyl)aniline is used in scientific research as a tool for studying various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphatases, which play important roles in cell signaling and regulation. This inhibition can be used to study the effects of these enzymes on various cellular processes, including cell growth, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
2-bromo-4-fluoro-6-nitro-3-thiomorpholin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN3O2S/c11-8-9(13)7(15(16)17)5-6(12)10(8)14-1-3-18-4-2-14/h5H,1-4,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAWGGRZZMHBMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C(=C2Br)N)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-6-nitro-3-thiomorpholin-4-ylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



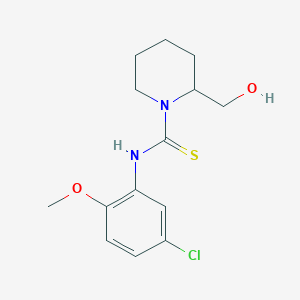
![methyl 4-(2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)benzoate](/img/structure/B4141239.png)
![2-({2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4141247.png)
![7-bromo-2-(2-chlorobenzyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141252.png)
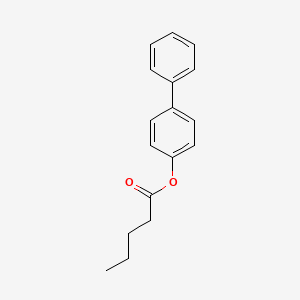
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-1-isobutyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B4141265.png)
![{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}methylamine hydrochloride](/img/structure/B4141276.png)
![2-({4-allyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4141280.png)
![N-(3-chlorophenyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide](/img/structure/B4141283.png)
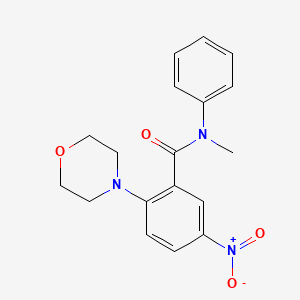
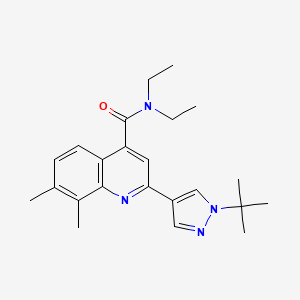
![4-imino-2,6,6-trimethyl-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-amine](/img/structure/B4141307.png)

![3-(4-fluorophenyl)-2-{[(tetrahydro-2-furanylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B4141330.png)